![molecular formula C13H18N2 B6647298 N-(cyclohex-3-en-1-ylmethyl)-5-methylpyridin-2-amine](/img/structure/B6647298.png)
N-(cyclohex-3-en-1-ylmethyl)-5-methylpyridin-2-amine
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Overview
Description
N-(cyclohex-3-en-1-ylmethyl)-5-methylpyridin-2-amine, also known as CHM-1, is a chemical compound that has gained significant attention in the scientific community due to its potential in various fields such as medicinal chemistry, pharmacology, and drug discovery.
Mechanism of Action
The mechanism of action of N-(cyclohex-3-en-1-ylmethyl)-5-methylpyridin-2-amine involves the inhibition of various enzymes and proteins in the body. It has been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. This inhibition leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. N-(cyclohex-3-en-1-ylmethyl)-5-methylpyridin-2-amine has also been found to inhibit the activity of beta-secretase, which is responsible for the formation of beta-amyloid plaques in Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(cyclohex-3-en-1-ylmethyl)-5-methylpyridin-2-amine are still being studied. However, it has been found to exhibit low toxicity levels in vitro and in vivo. It has also been found to possess good pharmacokinetic properties, such as good oral bioavailability and a long half-life.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(cyclohex-3-en-1-ylmethyl)-5-methylpyridin-2-amine for lab experiments is its ease of synthesis. It can be synthesized using simple and readily available reagents. Additionally, it exhibits good solubility in various solvents, making it easy to work with in the lab. However, one of the limitations of N-(cyclohex-3-en-1-ylmethyl)-5-methylpyridin-2-amine is its low stability in acidic and basic conditions. This can make it difficult to work with in certain experiments.
Future Directions
There are many future directions for the research and development of N-(cyclohex-3-en-1-ylmethyl)-5-methylpyridin-2-amine. One potential direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the development of analogs of N-(cyclohex-3-en-1-ylmethyl)-5-methylpyridin-2-amine with improved potency and selectivity. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(cyclohex-3-en-1-ylmethyl)-5-methylpyridin-2-amine and its potential applications in various fields such as drug discovery and disease treatment.
In conclusion, N-(cyclohex-3-en-1-ylmethyl)-5-methylpyridin-2-amine, or N-(cyclohex-3-en-1-ylmethyl)-5-methylpyridin-2-amine, is a chemical compound with significant potential in various scientific research applications. Its ease of synthesis, low toxicity levels, and good pharmacokinetic properties make it a promising compound for drug discovery and disease treatment. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
The synthesis of N-(cyclohex-3-en-1-ylmethyl)-5-methylpyridin-2-amine involves the reaction of 5-methylpyridin-2-amine with cyclohex-3-en-1-ylmethanol in the presence of a catalyst such as palladium on carbon. The reaction proceeds through a hydrogenation process, resulting in the formation of N-(cyclohex-3-en-1-ylmethyl)-5-methylpyridin-2-amine. The purity of N-(cyclohex-3-en-1-ylmethyl)-5-methylpyridin-2-amine can be improved through recrystallization or column chromatography.
Scientific Research Applications
N-(cyclohex-3-en-1-ylmethyl)-5-methylpyridin-2-amine has shown potential in various scientific research applications, particularly in the field of medicinal chemistry. It has been found to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also shown potential in the treatment of Alzheimer's disease by inhibiting the formation of beta-amyloid plaques in the brain. Additionally, N-(cyclohex-3-en-1-ylmethyl)-5-methylpyridin-2-amine has been found to possess antifungal and antibacterial properties.
properties
IUPAC Name |
N-(cyclohex-3-en-1-ylmethyl)-5-methylpyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-11-7-8-13(14-9-11)15-10-12-5-3-2-4-6-12/h2-3,7-9,12H,4-6,10H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGCDBGPVVAQAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NCC2CCC=CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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